REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([NH:19]C(=O)C(C)(C)C)=[N:4][C:5]([NH:12]C(=O)C(C)(C)C)=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].CC(C)([O-])C.[K+]>CO>[NH2:12][C:5]1[N:4]=[C:3]([NH2:19])[C:2]([Cl:1])=[CH:11][C:6]=1[C:7]([O:9][CH3:10])=[O:8] |f:1.2|
|
Name
|
methyl 5-chloro-2,6-bis[(2,2-dimethylpropanoyl)amino]nicotinate
|
Quantity
|
153.9 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC(=C(C(=O)OC)C1)NC(C(C)(C)C)=O)NC(C(C)(C)C)=O
|
Name
|
|
Quantity
|
185 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 1 h under nitrogen atmosphere
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was evaporated
|
Type
|
CUSTOM
|
Details
|
ca. 1.3 L of methanol was removed (ca. 700 mL of methanol was remained)
|
Type
|
ADDITION
|
Details
|
To this mixture was added water (1.2 L)
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 1 h with water bath
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
(internal temperature was maintained at 20° C.)
|
Type
|
FILTRATION
|
Details
|
the resulting suspension was filtered through paper
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
the pale yellow solid was dried under reduced pressure at 50° C. for 12 h
|
Duration
|
12 h
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OC)C=C(C(=N1)N)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 368.9 mmol | |
AMOUNT: MASS | 74.3 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |